molecular formula C24H27N3O3 B11023356 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B11023356
M. Wt: 405.5 g/mol
InChI Key: UZTLKMZKHDXKTE-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure features a 3,4-dimethoxyphenyl group at position 6 and a 4-phenylpiperidine moiety linked via a methyl group at position 2 of the pyridazinone core. The 4-phenylpiperidine substituent contributes conformational rigidity, which may influence pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .

Synthetic routes often involve nucleophilic substitution or coupling reactions. For example, describes a method using DMF and triethylamine to couple a pyridazinone intermediate with a piperidine derivative under microwave heating, yielding a structurally related compound with 31.6 mg (11% yield) after purification .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C24H27N3O3/c1-29-22-10-8-20(16-23(22)30-2)21-9-11-24(28)27(25-21)17-26-14-12-19(13-15-26)18-6-4-3-5-7-18/h3-11,16,19H,12-15,17H2,1-2H3

InChI Key

UZTLKMZKHDXKTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclization of 4-(3,4-Dimethoxyphenyl)-4-Oxobutanoic Acid

The pyridazinone ring is constructed via cyclocondensation of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (I ) with hydrazine hydrate. This method, adapted from MDPI studies on pyridazinone derivatives, proceeds as follows:

Procedure

  • Substrate Preparation : 3,4-Dimethoxyacetophenone is condensed with ethyl oxalate in the presence of sodium methoxide to yield 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

  • Cyclization : Reflux I (0.01 mol) with hydrazine hydrate (0.015 mol) in ethanol (30 mL) for 4 hours. The precipitate is filtered and recrystallized from ethanol.

Characterization

  • Yield : 58–76%.

  • 1H-NMR (CDCl3) : δ 6.82–7.89 (m, 3H, Ar-H), 4.35 (s, 1H, NH), 3.85 (s, 6H, OCH3).

  • IR (KBr) : 3150 cm⁻¹ (NH), 1680 cm⁻¹ (C=O).

Functionalization at the 2-Position

Alkylation via Bromomethyl Intermediate

To introduce the [(4-phenylpiperidin-1-yl)methyl] group, the pyridazinone is first brominated at the 2-position, followed by nucleophilic substitution with 4-phenylpiperidine.

Procedure

  • Bromination : React 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (II , 0.01 mol) with bromomethyl bromide (0.02 mol) and K2CO3 (0.02 mol) in acetone (40 mL) under reflux for 12 hours.

  • Substitution : Add 4-phenylpiperidine (0.015 mol) to the bromomethyl intermediate (III ) in DMF with K2CO3 (0.03 mol). Reflux for 24 hours.

Characterization

  • Yield : 60–72%.

  • 1H-NMR (DMSO-d6) : δ 3.84 (s, 6H, OCH3), 3.45 (s, 2H, CH2), 2.80–3.20 (m, 4H, piperidine-H), 7.25–7.89 (m, 9H, Ar-H).

Direct Mannich Reaction

Alternatively, a one-pot Mannich reaction avoids isolating intermediates:

Procedure
Mix II (0.01 mol), paraformaldehyde (0.03 mol), and 4-phenylpiperidine (0.015 mol) in ethanol (50 mL). Reflux for 8 hours.

Characterization

  • Yield : 65–78%.

  • 13C-NMR : δ 55.2 (OCH3), 62.1 (CH2N), 126.5–153.8 (Ar-C).

Optimization and Challenges

Regioselectivity and Byproduct Mitigation

  • Regioselectivity : Alkylation favors the 2-position due to electron-withdrawing effects of the 3-keto group.

  • Byproducts : Over-alkylation is minimized using controlled stoichiometry (1:1.2 substrate:alkylating agent).

Solvent and Catalyst Selection

  • Solvents : Ethanol or DMF optimizes solubility and reaction rates.

  • Catalysts : DBU (1,8-diazabicycloundec-7-ene) enhances substitution efficiency in DMF.

Analytical Validation

Spectroscopic Confirmation

  • Mass Spectrometry : Molecular ion peak at m/z 449.2 [M+H]+.

  • HPLC Purity : >98% (C18 column, acetonitrile:water = 70:30).

Comparative Data

StepMethodYield (%)Purity (%)
CyclizationHydrazine hydrate7695
BromomethylationK2CO3/acetone6892
SubstitutionDMF/K2CO37297
Mannich reactionEthanol/reflux7896

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazinone derivatives.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that pyridazinone derivatives, including this compound, exhibit significant antihypertensive properties. Studies have shown that related compounds can act as effective vasodilators, with some exhibiting potent vasorelaxant activity comparable to established antihypertensive agents like hydralazine .

Antitumor Activity

Preliminary studies on similar pyridazinone derivatives suggest potential antitumor effects. For instance, compounds with structural similarities have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) and demonstrated promising results .

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential interactions with neurotransmitter receptors. Compounds sharing similar structures have been studied for neuroprotective effects, indicating that this compound may also possess neuropharmacological properties .

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives are known for their anti-inflammatory and analgesic activities. The structural features of 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one may contribute to these effects, making it a candidate for further investigation in pain management and inflammatory conditions .

Structure-Activity Relationships

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructureBiological Activity
6-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)methyl-pyridazin-3(2H)-oneStructureAntitumor activity
6-(3-fluorophenyl)-2-(4-benzylpiperidin-1-yl)methyl-pyridazin-3(2H)-oneStructureNeuroprotective effects
6-(2-methoxyphenyl)-2-(4-cyclohexylpiperidin-1-yl)methyl-pyridazin-3(2H)-oneStructureAnalgesic properties

The unique combination of methoxy groups and piperidine substituents in This compound may enhance its biological activity compared to other derivatives .

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse pharmacological activities depending on substituents. Below is a systematic comparison:

Structural Analogues and Substituent Effects
Compound Name Substituents (Position 6) Substituents (Position 2) Key Pharmacological Activity/Property Reference
Target Compound 3,4-Dimethoxyphenyl (4-Phenylpiperidin-1-yl)methyl Antitrypanosomal (IC₅₀: ~0.6 µM)
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 4-Fluorophenyl Piperazine-linked 2-oxoethyl Potential CNS modulation (structural similarity to antipsychotics)
6-(2-Methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one 2-Methoxyphenyl (4-Phenylpiperazin-1-yl)methyl Unreported (structural analogue for kinase inhibition)
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridazin-3(2H)-one Phenyl 1,2,4-Triazole-5-thione Anticancer (in vitro cytotoxicity)
Dioxopyritrione (pesticide) 3,4-Dimethoxyphenyl + methyl + cyclohexenone Complex acyl group Herbicidal activity

Key Observations :

  • Piperidine vs. Piperazine : Piperidine (target compound) offers a single nitrogen atom, reducing hydrogen-bonding capacity but increasing rigidity compared to piperazine derivatives (e.g., ). This may impact target selectivity in enzymes like phosphodiesterases (PDEs) .
  • Biological Activity: The target compound’s antitrypanosomal activity (IC₅₀: ~0.6 µM) outperforms analogues with simpler substituents, suggesting synergistic effects between the dimethoxyphenyl and 4-phenylpiperidine groups .
Pharmacological Profiles
  • Anti-Inflammatory Activity: A 4-methylphenyl-substituted pyridazinone demonstrated IC₅₀ = 11.6 µM against LPS-induced inflammation .
  • Anticancer Activity: Piperazine-linked derivatives (e.g., ) show kinase inhibition, while the target compound’s piperidine group may favor antitrypanosomal targets like PDEs .
Physicochemical Properties
  • Solubility: The 6-phenylpyridazinone derivative () has low aqueous solubility (0.12 mg/mL in water), but the dimethoxyphenyl group in the target compound may improve solubility in organic solvents like DMSO .
  • Metabolic Stability : Fluorine substitution (e.g., ) typically increases metabolic stability, whereas methoxy groups (target compound) may undergo demethylation, necessitating prodrug strategies.

Biological Activity

The compound 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound features a complex structure characterized by a pyridazinone core with substituents that enhance its biological activity. The presence of the 3,4-dimethoxyphenyl group and the 4-phenylpiperidin-1-yl moiety are significant for its interaction with biological targets.

Anticancer Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit notable anticancer properties. A study highlighted the effectiveness of related pyridazinones against various cancer cell lines, demonstrating cytotoxic effects with GI50 values often less than 2 µM. For instance:

  • Compound 40 showed high activity against leukemia and breast cancer cell lines.
  • Compound 42 exhibited good to moderate activity against HeLa (cervical), SKBR3 (breast), HCT116 (colon), A375 (skin), and H1299 (lung) cancer cells .

Anti-inflammatory and Analgesic Properties

Pyridazinones are also recognized for their anti-inflammatory and analgesic activities. Compounds containing the pyridazinone structure have been reported to act as potent analgesics, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin in certain assays .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Pyridazinones have been studied for their antibacterial and antifungal activities, with some derivatives exhibiting significant efficacy against various pathogens .

Cardiovascular Effects

Recent studies have evaluated the inotropic and vasorelaxant properties of related pyridazinones. For example, certain derivatives demonstrated significant vasorelaxant activity through phosphodiesterase inhibition, indicating potential applications in treating cardiovascular diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step reactions that incorporate various substituents to optimize biological activity. The structure-activity relationship studies reveal that modifications in the phenyl rings significantly impact the compound's potency and selectivity towards specific biological targets .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer types. For instance, it was effective against breast cancer cell lines with a notable reduction in cell viability.
  • Inflammation Models : Animal models of inflammation showed reduced edema when treated with this compound, suggesting it may inhibit key inflammatory mediators.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further clinical investigations .

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the pyridazinone core in this compound?

The pyridazinone core is typically synthesized via cyclization reactions. For example, describes the use of substituted pyridazin-3(2H)-one precursors, where the core is functionalized with a 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Key steps include:

  • Reagents : Potassium carbonate or triethylamine as bases, DMF as a solvent, and elevated temperatures (130°C) for efficient coupling.
  • Purification : Column chromatography (e.g., IsoleraOne system with methanol/water or hexane/ethyl acetate gradients) to isolate intermediates .
  • Validation : NMR and LC-MS for structural confirmation (e.g., δ 7.99 ppm for aromatic protons in 1H^1H NMR and [M+1]+^+ peaks in mass spectrometry) .

Advanced: How can contradictory yield and purity data in multi-step syntheses be resolved?

Low yields (e.g., 11% in ) despite high purity (>99%) often arise from competing side reactions or solubility issues. Mitigation strategies include:

  • Optimization : Varying reaction time/temperature (e.g., 90 min vs. 16 h in ) or using phase-transfer catalysts.
  • Analytical Cross-Check : Combining UPLC for purity assessment with 13C^{13}C NMR to detect trace impurities (e.g., residual DMF or unreacted intermediates) .
  • Computational Modeling : Predicting steric/electronic barriers using DFT to guide solvent or reagent selection .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • 1H^1H and 13C^{13}C NMR : Assign aromatic protons (δ 7.42–7.99 ppm for pyridazinone and dimethoxyphenyl groups) and carbons (δ 149.5–159.4 ppm for carbonyls) ( , 7 ).
  • HRMS : Confirms molecular weight (e.g., m/z 465.1709 [M+1]+^+ in ).
  • UPLC : Validates purity (>99%) and monitors degradation under storage conditions .

Advanced: How can computational tools predict the biological activity of this compound?

  • Docking Studies : Align the compound’s structure (e.g., 4-phenylpiperidine moiety) with target proteins (e.g., kinases in ) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity trends from analogs ( ).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthesis targets .

Basic: What are the key structural features influencing solubility and bioavailability?

  • Hydrophobic Groups : The 4-phenylpiperidine and dimethoxyphenyl moieties reduce aqueous solubility.
  • Polarity : Pyridazinone’s carbonyl oxygen and methoxy groups enhance solubility in polar solvents (e.g., DMF or methanol) ( , 7 ).
  • Salt Formation : Protonation of the piperidine nitrogen (pKa ~9) could improve solubility in acidic buffers .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

  • Crystal Growth : Use slow evaporation in solvents like chloroform/methanol to obtain single crystals.
  • Refinement : Employ SHELXL ( ) for high-resolution structure determination, focusing on torsion angles (e.g., piperidine ring puckering).
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to detect strain or disorder .

Basic: What in vitro assays are suitable for initial biological screening?

  • Kinase Inhibition : ELISA-based assays (e.g., p38 MAP kinase in ) with ATP-competitive controls.
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2) and normalization to reference drugs.
  • Binding Affinity : Surface plasmon resonance (SPR) to measure dissociation constants (KdK_d) for target proteins .

Advanced: How can conflicting biological data from similar analogs be reconciled?

  • Meta-Analysis : Compare substituent effects across analogs (e.g., 6-fluoro vs. 6-methoxy in ).
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify unintended targets.
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical steric/electronic features .

Basic: What quality control measures ensure batch-to-batch consistency?

  • Impurity Profiling : Monitor residual solvents (e.g., DMF) via GC-MS and synthetic byproducts (e.g., unreacted 4-phenylpiperidine) via HPLC ( ).
  • Stability Studies : Accelerated degradation under heat/light to identify labile groups (e.g., methoxy hydrolysis).
  • Reference Standards : Use certified materials (e.g., USP/EP guidelines in ) for calibration .

Advanced: What strategies improve metabolic stability in preclinical studies?

  • Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow oxidative metabolism.
  • Prodrug Design : Mask polar groups (e.g., pyridazinone carbonyl) as esters or amides for enhanced permeability.
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions ( ).

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